

An In-depth Technical Guide to the Safety of Octadecanoic Acid, Dodecyl Ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of octadecanoic acid, dodecyl ester (CAS No. 5303-25-3), also known as dodecyl stearate or **lauryl stearate**. This document summarizes available data on its physical, chemical, and toxicological properties, and details the standard experimental protocols used to assess the safety of such substances.

Chemical and Physical Properties

Octadecanoic acid, dodecyl ester is the ester of stearic acid and dodecyl alcohol. It functions as a skin-conditioning agent and emollient in cosmetic formulations.[1]



Identifier	Value	
Chemical Name	Octadecanoic acid, dodecyl ester	
Synonyms	Dodecyl stearate, Lauryl stearate, Dodecyl octadecanoate, Stearic acid, dodecyl ester	
CAS Number	5303-25-3	
Molecular Formula	C30H60O2	
Molecular Weight	452.8 g/mol [1]	
Physical State	Solid	
Solubility	Insoluble in water	

Toxicological Data

The available data indicates that octadecanoic acid, dodecyl ester has a low order of toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including dodecyl stearate, are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[1]

Acute Toxicity



Endpoint	Result	Species	Reference
Oral LD50	Low acute toxicity. For structurally similar fatty acid esters, LD50 values are generally > 5 g/kg.	Rat	General assessment for fatty acid esters
Dermal LD50	Not available. Expected to be of low toxicity based on the low oral toxicity and poor dermal absorption.	-	-
Inhalation LC50	Not available. Not expected to be a significant route of exposure due to low vapor pressure.	-	-

Irritation and Sensitization

Endpoint	Result	Species	Reference
Skin Irritation	Generally non- to mildly irritating.[2][3]	Rabbit	[2][3]
Eye Irritation	Can cause slight, transient ocular irritation.[2][3]	Rabbit	[2][3]
Skin Sensitization	Not considered to be a skin sensitizer.[2][3]	Guinea Pig	[2][3]

Genotoxicity



Endpoint	Result	Test System	Reference
Ames Test	Negative. Stearic acid, a component, was non-mutagenic in the Ames test.[2][3]	Salmonella typhimurium	[2][3]

Experimental Protocols

The following are detailed methodologies for key toxicological studies, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - OECD 401

- Principle: The test substance is administered orally by gavage in graduated doses to groups
 of experimental animals, with one dose per group. Observations of effects and mortality are
 made.
- Test Animals: Typically rats, at least 5 of the same sex per dose level.
- Procedure:
 - Animals are fasted prior to administration.
 - The test substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.
 - Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
 - Body weights are recorded weekly.
 - A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.



Acute Dermal Toxicity - OECD 402

- Principle: The test substance is applied to the skin of experimental animals in a single dose.
- Test Animals: Typically rats or rabbits.
- Procedure:
 - The fur is removed from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area of at least 10% of the total body surface area.
 - The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
 - o After 24 hours, the residual test substance is removed.
 - Animals are observed for mortality and signs of toxicity for 14 days.
- Data Analysis: The LD50 is determined, and any observed pathological changes are recorded.

Skin Irritation/Corrosion - OECD 404

- Principle: The test substance is applied to a small area of the skin of a single animal.
- Test Animals: Albino rabbit.
- Procedure:
 - Approximately 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of shaved skin.
 - The treated area is covered with a gauze patch for a 4-hour exposure period.
 - After exposure, the patch is removed, and the skin is observed for erythema and edema at
 1, 24, 48, and 72 hours after patch removal.



- Skin reactions are scored according to a standardized grading system.
- Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion - OECD 405

- Principle: The test substance is instilled into the conjunctival sac of one eye of the experimental animal.
- Test Animals: Albino rabbit.
- Procedure:
 - A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is placed in the conjunctival sac of one eye.
 - The eyelids are held together for about one second. The other eye remains untreated and serves as a control.
 - The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.
 - Ocular lesions (cornea, iris, and conjunctivae) are scored using a standardized system.
- Data Analysis: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are recorded and used to classify the irritation potential of the substance.

Skin Sensitization - OECD 406 (Guinea Pig Maximization Test)

- Principle: The test assesses the potential of a substance to induce skin sensitization. It
 involves an induction phase and a subsequent challenge phase.
- Test Animals: Guinea pigs.
- Procedure:



Induction Phase:

- Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in adjuvant, adjuvant alone, and the test substance in a suitable vehicle.
- Day 7: The same test site is treated topically with the test substance, usually under an occlusive patch for 48 hours.

Challenge Phase:

- Day 21: A challenge patch with the test substance (at a non-irritating concentration) is applied to a naive site on the flank for 24 hours.
- Skin reactions at the challenge site are observed at 48 and 72 hours after the start of the challenge.
- Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group that did not receive the induction exposure to the test substance.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

- Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by the test substance.
- Test System: At least five strains of bacteria are used.

Procedure:

- The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver).
- Two methods are commonly used: the plate incorporation method and the pre-incubation method.
- In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
- The plates are incubated for 48-72 hours at 37°C.



- The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Caption: A generalized workflow for chemical safety assessment, from initial evaluation to risk characterization.

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